N-[2-(3-chlorophenyl)-2-methoxypropyl]propanamide
Description
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-4-12(16)15-9-13(2,17-3)10-6-5-7-11(14)8-10/h5-8H,4,9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQLYOSUPLDYAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC(C)(C1=CC(=CC=C1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]propanamide typically involves the reaction of 3-chlorobenzyl chloride with 2-methoxypropylamine under basic conditions to form the intermediate N-[2-(3-chlorophenyl)-2-methoxypropyl]amine. This intermediate is then reacted with propanoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving the use of industrial-grade reagents and solvents. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-2-methoxypropyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N-[2-(3-chlorophenyl)-2-methoxypropyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-2-methoxypropyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares N-[2-(3-chlorophenyl)-2-methoxypropyl]propanamide with analogous compounds from the evidence:
Key Observations:
Substituent Diversity: The target compound’s methoxypropyl group distinguishes it from the benzothiazole-containing analog in , which may enhance π-π stacking interactions in biological targets. Conversely, the methoxy group could improve aqueous solubility compared to aromatic heterocycles. The dichlorophenyl and pyrazolyl groups in suggest higher target specificity (e.g., kinase inhibition) but may complicate synthesis and pharmacokinetics .
Chlorophenyl Motifs :
Hypothetical Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Solubility: The methoxypropyl group likely enhances solubility compared to (benzothiazole) and (cyano-enamide), which are more lipophilic.
- Metabolic Stability: The absence of reactive groups (e.g., cyano in or thioether in ) suggests the target compound may exhibit longer half-lives in vivo.
- Target Affinity : The benzothiazole in could improve binding to kinases or GPCRs via aromatic interactions, whereas the target compound’s methoxypropyl chain might favor interactions with polar residues.
Biological Activity
N-[2-(3-chlorophenyl)-2-methoxypropyl]propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex molecular structure characterized by:
- Chlorophenyl Group : The presence of a chlorine atom on the phenyl ring influences the compound's reactivity and biological activity.
- Methoxy Group : This substituent enhances solubility and may affect the compound’s interaction with biological targets.
The molecular formula is CHClNO, with a molecular weight of approximately 233.72 g/mol.
The biological activity of this compound is believed to involve interactions with specific receptors and enzymes. Key mechanisms include:
- Receptor Binding : The compound may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial for mood regulation and cognitive functions.
- Enzyme Modulation : It is hypothesized that the compound can modulate enzymes involved in metabolic pathways, potentially influencing cell proliferation and apoptosis.
Biological Activity
Research has indicated several pharmacological effects associated with this compound:
- Antifungal Activity : Preliminary studies have shown that the compound exhibits antifungal properties against Candida albicans, suggesting potential therapeutic applications in treating fungal infections.
- Neuropharmacological Effects : Investigations into its effects on neurotransmission indicate that it may have implications for treating mood disorders or neurodegenerative diseases due to its interaction with serotonin receptors.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide | Structure | Antidepressant effects; interacts with serotonin receptors |
| 2-Amino-3-(3-chlorophenyl)propanamide | Structure | Antimicrobial properties; potential anti-inflammatory effects |
Case Studies and Research Findings
- Antifungal Efficacy : A study demonstrated that this compound showed significant antifungal activity against Candida albicans, with an IC50 value indicating effective concentration for inhibiting fungal growth.
- Neurotransmitter Interaction : In vitro assays revealed that the compound could enhance serotonin levels in neuronal cultures, suggesting a mechanism for potential antidepressant effects. Further research is needed to elucidate the specific receptor interactions involved.
- Toxicity Assessment : Toxicological evaluations have indicated a favorable safety profile for this compound, with no significant adverse effects reported at therapeutic doses in preliminary studies.
Q & A
Q. What are the recommended synthetic routes for N-[2-(3-chlorophenyl)-2-methoxypropyl]propanamide, and how can purity be ensured?
Methodological Answer: The synthesis typically involves multi-step organic reactions. A common approach starts with introducing the 3-chlorophenyl group via electrophilic aromatic substitution, followed by methoxypropyl side-chain formation through alkylation or nucleophilic substitution. Purification is critical: silica gel column chromatography (eluent gradients of ethyl acetate/hexane) is widely used, with LC/MS monitoring (e.g., tR = 8–12 min) to confirm intermediate purity . Final compound purity (≥95%) is validated via HPLC and <sup>1</sup>H/<sup>13</sup>C-NMR to resolve structural ambiguities .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements: Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods for weighing and reactions to avoid inhalation .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Waste Disposal: Segregate organic waste containing halogenated byproducts for incineration .
Q. How can solubility and stability challenges be addressed during experimental design?
Methodological Answer:
- Solubility: Test polar aprotic solvents (DMSO, DMF) for dissolution. For aqueous systems, use co-solvents like ethanol (≤10% v/v) to prevent precipitation .
- Stability: Store at –20°C under nitrogen to prevent hydrolysis of the methoxypropyl group. Conduct accelerated stability studies (40°C/75% RH for 14 days) to assess degradation pathways .
Advanced Research Questions
Q. How do structural modifications of the propanamide moiety influence biological activity in vitro?
Methodological Answer:
- Substitution Patterns: Replace the 3-chlorophenyl group with fluorophenyl or methoxyphenyl analogs to study electronic effects on target binding (e.g., TRPV1 receptor antagonism) .
- Side-Chain Optimization: Introduce cyclopropane or piperazine rings to the methoxypropyl group to enhance metabolic stability, as seen in antiviral propanamide derivatives .
- Biological Assays: Use radioligand binding assays (e.g., IC50 determination) and cell-based models (e.g., calcium flux assays) to quantify activity changes .
Q. What analytical techniques resolve contradictory data in characterizing this compound?
Methodological Answer:
- NMR Conflict Resolution: Combine 2D NMR (COSY, HSQC) to distinguish overlapping proton signals, particularly in aromatic and methoxy regions .
- Mass Spectrometry: High-resolution MS (HRMS) identifies isotopic patterns (e.g., chlorine’s <sup>35</sup>Cl/<sup>37</sup>Cl ratio) to confirm molecular formula .
- X-ray Crystallography: Resolve stereochemical ambiguities (e.g., methoxypropyl configuration) via single-crystal diffraction .
Q. How can structure-activity relationship (SAR) studies optimize pharmacological properties?
Methodological Answer:
- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the propanamide carbonyl) .
- Metabolic Profiling: Incubate derivatives with liver microsomes to correlate structural changes (e.g., halogen position) with CYP450-mediated clearance rates .
- In Vivo Correlation: Test analogs in rodent models for bioavailability and efficacy, prioritizing compounds with logP values 2–4 for optimal blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
